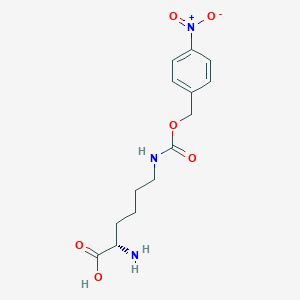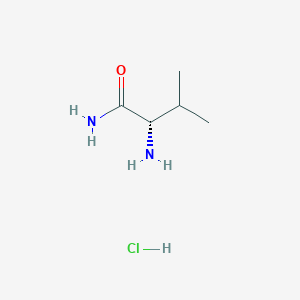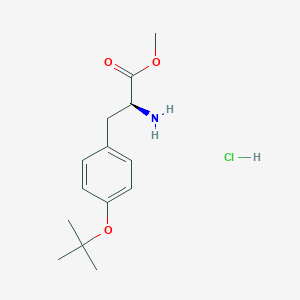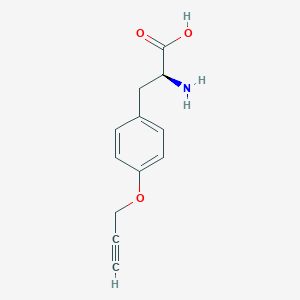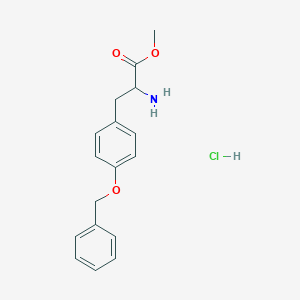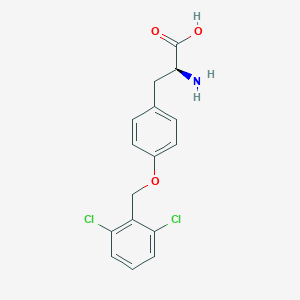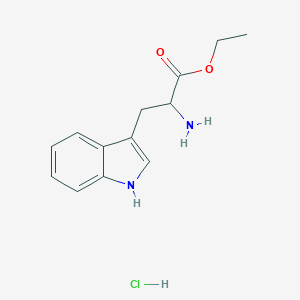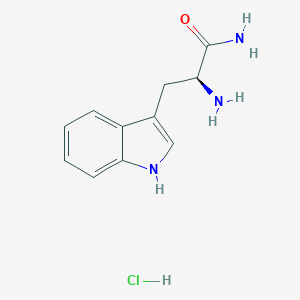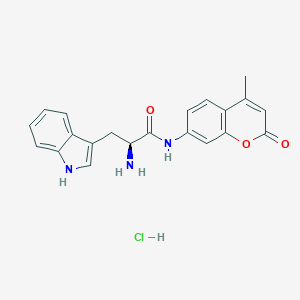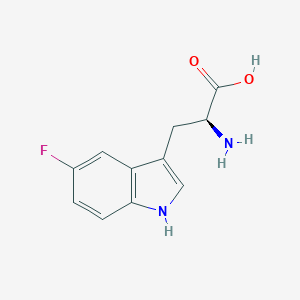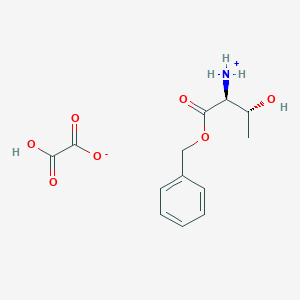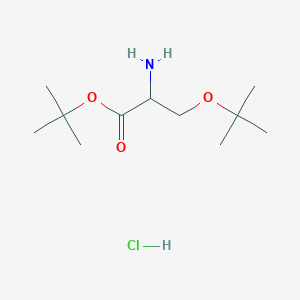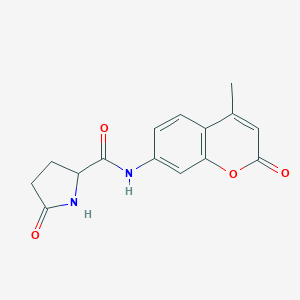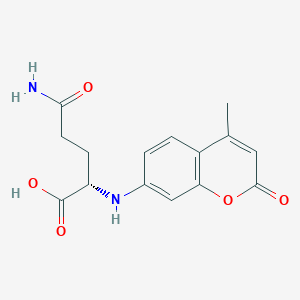
H-Glu(amc)-OH
描述
科学研究应用
H-Glu(amc)-OH has a wide range of applications in scientific research:
Biochemistry: It is used as a substrate in enzyme assays to study the activity of aminopeptidase A and other related enzymes.
Neuroscience: The compound is employed in studies investigating the role of aminopeptidases in neurodegenerative diseases and neuronal function.
Industrial Applications: The compound is used in quality control processes to ensure the activity of aminopeptidase enzymes in various industrial applications.
作用机制
Target of Action
The primary target of H-Glu(amc)-OH is aminopeptidase A . Aminopeptidase A is an enzyme that plays a crucial role in the metabolism of certain proteins by cleaving off amino acids.
Mode of Action
This compound acts as a fluorogenic substrate for aminopeptidase A . This means that it is a compound that the enzyme can act upon, and when it does, it produces a blue fluorescent solution .
Biochemical Pathways
The action of this compound on aminopeptidase A contributes to the N-terminal truncation of amyloid beta-peptide . This process is part of the larger biochemical pathway involved in the metabolism of proteins.
Result of Action
The cleavage of this compound by aminopeptidase A results in the production of a blue fluorescent solution . This can be used as a marker for the activity of the enzyme, providing a useful tool for studying its function and role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Glu(amc)-OH typically involves the coupling of L-glutamic acid with 7-amido-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of the carboxyl group of L-glutamic acid, followed by its reaction with the amine group of 7-amido-4-methylcoumarin .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves multiple steps of deprotection and coupling reactions, followed by purification using chromatographic techniques .
化学反应分析
Types of Reactions: H-Glu(amc)-OH primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for aminopeptidase A, which cleaves the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin .
Common Reagents and Conditions: The enzymatic reactions involving this compound are typically carried out in buffered solutions at physiological pH. Common reagents include aminopeptidase A and various buffer systems to maintain the optimal pH for enzyme activity .
Major Products Formed: The primary product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property is utilized in various biochemical assays to measure enzyme activity .
相似化合物的比较
H-Glu(amc)-OH can be compared with other similar compounds used as substrates for aminopeptidases:
H-Glu-pNA: This compound releases p-nitroaniline upon cleavage, which can be detected spectrophotometrically.
H-Glu-AMC: Similar to this compound, this compound releases a fluorescent product upon enzymatic cleavage.
The uniqueness of this compound lies in its strong fluorescence, which allows for highly sensitive detection of enzyme activity in various assays .
属性
IUPAC Name |
(2S)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-13(18)5-4-11(16)15(20)21/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,18)(H,20,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOAPPISZAGCAO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72669-53-5 | |
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72669-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


